5-氰基-2'-{4-[2-(3-甲基-1h-吲哚-1-基)乙基]哌嗪-1-基}-N-[3-(吡咯烷-1-基)丙基]联苯-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-Cyano-2’-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide” is also known as LLY-507 . It is a secondary carboxamide resulting from the formal condensation of the carboxy group of 5-cyano-2’-{4-[2-(3-methyl-1H-indol-1-yl)ethyl]piperazin-1-yl}[biphenyl]-3-carboxylic acid with the amino group of 3-(pyrrolidin-1-yl)propan-1-amine .
Molecular Structure Analysis
The molecular formula of this compound is C36H42N6O . The IUPAC name is 3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide .Physical And Chemical Properties Analysis
The molecular weight of this compound is 574.8 g/mol . It is soluble in DMSO to the extent of 5 mg/mL when warmed .科学研究应用
Inhibition of SMYD2
LLY-507 is a potent inhibitor of SMYD2, a methyltransferase enzyme . It has an in vitro IC50 of less than 15 nM and shows over 100-fold selectivity over other methyltransferases and non-epigenetic targets .
Role in Cancer Therapies
LLY-507 has been used in cancer therapies based on nanoparticles with a loaded drug . This approach can overcome the problem of the drug’s toxic effects in traditional chemotherapeutic approaches .
Use in Nanoparticle Drug Delivery Systems
LLY-507 has been loaded on iron oxide nanoparticles (IONPs) for drug delivery systems . The prepared nanoparticles were characterized by microscopic analysis, loading efficiency, and drug release studies .
Treatment of Non-Small Cell Lung Cancer (NSCLC)
LLY-507 has been used in the treatment of chemically induced Non-Small Cell Lung Cancer (NSCLC) by using Fe3O4 Nanoparticles Drug Delivery System .
Role in Inhibiting p53K370 Monomethylation
LLY-507 has been shown to inhibit p53K370 monomethylation in cells with an IC50 of approximately 600 nM .
Anti-inflammatory Effects
The loss of SMYD2 due to LLY-507 has an anti-inflammatory effect on the mouse lung and suppresses tumor growth by inhibiting the SMYD2 protein .
作用机制
Target of Action
LLY-507 is a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2 . SMYD2 is a lysine methyltransferase that catalyzes the monomethylation of several protein substrates, including p53 . SMYD2 is overexpressed in a significant percentage of esophageal squamous primary carcinomas, and this overexpression correlates with poor patient survival .
Mode of Action
LLY-507 potently inhibits the ability of SMYD2 to methylate p53 peptide with an IC50 <15 nM . A 1.63-Å resolution crystal structure of SMYD2 in complex with LLY-507 shows the inhibitor binding in the substrate peptide binding pocket .
Biochemical Pathways
LLY-507 is active in cells as measured by the reduction of SMYD2-induced monomethylation of p53 Lys370 at submicromolar concentrations . This suggests that SMYD2 targets a very small subset of histones at specific chromatin loci and/or non-histone substrates .
Result of Action
The inhibition of SMYD2 by LLY-507 results in the reduction of SMYD2-induced monomethylation of p53 Lys370 . This can lead to the suppression of tumor growth . LLY-507 has also been shown to inhibit the proliferation of esophageal squamous cell carcinoma (ESCC), hepatocellular carcinoma (HCC), and breast cancer cell lines .
属性
IUPAC Name |
3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYRDVBFYVDJJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。